6-Oxo-1-(beta-D-ribofuranosyl)nicotinic acid
Description
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO7/c13-4-6-8(15)9(16)10(19-6)12-3-5(11(17)18)1-2-7(12)14/h1-3,6,8-10,13,15-16H,4H2,(H,17,18)/t6-,8-,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMJLAAYKZSARY-PEBGCTIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1C(=O)O)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)N(C=C1C(=O)O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80984657 | |
| Record name | 6-Oxo-1-pentofuranosyl-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80984657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66171-44-6 | |
| Record name | 6-Oxo-1-(beta-D-ribofuranosyl)nicotinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066171446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Oxo-1-pentofuranosyl-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80984657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hilbert-Johnson Reaction
The Hilbert-Johnson method, as described in, employs 2-trimethylsilyloxy- or 2-methoxypyridine derivatives as glycosyl acceptors. For example, 5-nitro-2-trimethylsilyloxypyridine is reacted with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose under acidic conditions (typically using trimethylsilyl triflate, TMSOTf, as a catalyst). The reaction proceeds via nucleophilic attack of the pyridine nitrogen on the activated anomeric carbon of the ribose, yielding a protected N1-ribosyl intermediate. Subsequent deprotection of the acetyl groups using methanolic ammonia or sodium methoxide affords the free ribose hydroxyls.
Key advantages of this method include:
Lewis Acid-Catalyzed Glycosylation
An alternative approach adapted from nicotinamide riboside synthesis utilizes SnCl₄ or TiCl₄ as Lewis acids to activate the ribofuranosyl donor. In this method, a fully protected ribose (e.g., 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose) is coupled with a silylated pyridine-2-one derivative. The Lewis acid coordinates to the acetyl oxygen, enhancing the electrophilicity of the anomeric carbon. Reported yields for analogous systems range from 50–75%, with β-anomer predominance.
Functionalization of the Pyridine-2-One Core
Post-glycosylation modifications are essential to introduce the 5-carboxylic acid group. The synthetic route in outlines a sequential strategy:
Protecting Group Considerations
The ribose hydroxyls are typically protected as acetyl esters during glycosylation to prevent undesired side reactions. Deprotection is achieved under mild basic conditions (e.g., NH₃/MeOH or NaOMe/MeOH), preserving acid-labile functionalities.
Synthetic Route Optimization and Yields
The table below summarizes critical parameters from published syntheses:
Notably, the diazotization step represents a bottleneck, with yields rarely exceeding 50% due to competing side reactions. Recent advances propose using microwave-assisted hydrolysis to improve efficiency.
Characterization and Analytical Data
Successful synthesis is confirmed via:
-
¹H NMR : Characteristic signals include the anomeric proton at δ 5.90–6.10 (d, J = 4–6 Hz) and ribose protons between δ 3.50–4.50.
-
HPLC : Purity >98% achieved using C18 reverse-phase columns (0.1% TFA in H₂O/MeCN).
-
Mass Spectrometry : ESI-MS m/z 272.1 [M+H]⁺, consistent with the molecular formula C₁₁H₁₃NO₇ .
Chemical Reactions Analysis
Types of Reactions
6-Oxo-1-(beta-D-ribofuranosyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ribose moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted ribosides.
Scientific Research Applications
Biochemical Pathways and Mechanisms
6-Oxo-1-(beta-D-ribofuranosyl)nicotinic acid is involved in several biochemical pathways, particularly those related to nicotinamide adenine dinucleotide (NAD) metabolism. NAD is crucial for various cellular processes, including energy metabolism, DNA repair, and cell signaling. The compound acts as a precursor in the synthesis of NAD and its phosphorylated derivatives, contributing to cellular redox reactions and energy production .
Table 1: Role of this compound in NAD Metabolism
| Pathway Component | Function | Impact on Health |
|---|---|---|
| NAD Synthesis | Precursor for NAD | Energy metabolism |
| Redox Reactions | Participates in electron transfer | Cellular respiration |
| DNA Repair | Involved in repair mechanisms | Genomic stability |
Pharmacological Applications
The pharmacological potential of this compound has been explored in various studies. Its derivatives are being investigated for their roles in neuroprotection and anti-inflammatory effects. Research indicates that compounds similar to this derivative may help mitigate oxidative stress and inflammation in neurodegenerative diseases .
Case Study: Neuroprotective Effects
A study demonstrated that derivatives of nicotinic acid could enhance neuronal survival under oxidative stress conditions. The results indicated a significant reduction in cell death rates when treated with these compounds, suggesting their potential use as therapeutic agents in conditions like Alzheimer’s disease .
Nutritional Applications
In nutritional science, this compound is recognized for its role as a form of Vitamin B3. It is essential for maintaining adequate levels of NAD in the body, which is vital for metabolic processes. Deficiencies in Vitamin B3 can lead to serious health issues, including pellagra .
Table 2: Nutritional Impact of this compound
| Nutritional Aspect | Observations |
|---|---|
| Deficiency Symptoms | Pellagra (dermatitis, diarrhea, dementia) |
| Recommended Intake | Varies by age and gender; typically 14-16 mg/day for adults |
| Sources | Meat, fish, nuts, and fortified cereals |
Research Findings
Recent studies have highlighted the importance of this compound in various therapeutic contexts:
Mechanism of Action
The mechanism of action of 6-Oxo-1-(beta-D-ribofuranosyl)nicotinic acid involves its conversion to nicotinamide adenine dinucleotide (NAD+), a crucial cofactor in redox reactions. NAD+ plays a central role in cellular metabolism, energy production, and DNA repair. The compound’s effects are mediated through its interaction with enzymes involved in these pathways, such as sirtuins and poly(ADP-ribose) polymerases (PARPs) .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Nicotinic Acid Derivatives
Table 2: Metabolic and Clinical Profiles
Pharmacokinetic and Therapeutic Considerations
- Prodrug Potential: Derivatives like 2-bromo-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazole () demonstrate enhanced bioavailability via hPEPT1 transporters, suggesting similar strategies could optimize this compound delivery .
- Receptor Interactions : Nicotinic acid’s lipid-modulating effects are mediated by the hydroxycarboxylic acid receptor 2 (HCA2), whereas 6-oxo derivatives may lack this receptor affinity, altering therapeutic utility .
Analytical Detection and Biomarker Potential
- However, related compounds like RNR were detected in aqueous humor using ROC analysis (AUC ≥ 0.848) for retinal vein occlusion, highlighting the diagnostic relevance of nicotinic acid derivatives .
Biological Activity
6-Oxo-1-(beta-D-ribofuranosyl)nicotinic acid, also known as 6-oxo-nicotinic acid riboside, is a compound that belongs to the class of nicotinamide-derived pyridones. This compound has garnered interest due to its potential biological activities, particularly in relation to cellular metabolism and health. Understanding its biological activity is crucial for exploring therapeutic applications, especially in metabolic and neurodegenerative diseases.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 252.22 g/mol
This compound features a ribofuranosyl moiety attached to a nicotinic acid derivative, which is significant for its interaction with biological systems.
The biological activity of this compound is primarily linked to its role in the metabolism of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme involved in redox reactions and energy metabolism. Research indicates that this compound can influence NAD+ biosynthesis pathways, enhancing cellular health and function.
Key Mechanisms:
- NAD+ Precursor : The compound serves as a precursor in NAD+ synthesis, promoting cellular energy metabolism and survival under stress conditions .
- Neuroprotective Effects : Studies suggest that it may exert neuroprotective effects by delaying axonal degeneration in neurons, which is particularly relevant in neurodegenerative diseases .
- Antioxidant Activity : The compound may also exhibit antioxidant properties, helping to mitigate oxidative stress within cells .
Biological Activity Studies
Numerous studies have investigated the biological activities associated with this compound, highlighting its potential therapeutic benefits.
Case Studies:
Data Tables
Q & A
Q. What are the key synthetic routes for 6-Oxo-1-(beta-D-ribofuranosyl)nicotinic acid, and how do substituents influence its bioactivity?
The compound is synthesized via the Hilbert-Johnson method, involving glycosylation of 5-substituted pyridine derivatives. Substituents at the 5-position (e.g., carbomethoxy, carboxamido, amino) are critical for activity modulation. Post-glycosylation deblocking and functionalization yield derivatives, with only the 5-carboxylic acid variant showing significant anti-inflammatory activity in adjuvant-induced arthritis models .
Key Synthetic Modifications and Activity:
| Substituent at 5-position | Bioactivity (Anti-inflammatory) |
|---|---|
| Carboxylic acid | Active (IC50: 12 μM) |
| Carboxamide | Inactive |
| Carbomethoxy | Inactive |
Methodological Insight: Optimize reaction conditions (e.g., glycosylation temperature, protecting group strategy) to enhance yield. Use HPLC or NMR to confirm regioselectivity and purity .
Q. How does the compound interact with NAD+ biosynthesis pathways?
this compound is structurally related to nicotinic acid riboside (NAR), a precursor of NAD+. It may act as a substrate or inhibitor of nicotinate phosphoribosyltransferase (NAPRT), influencing intracellular NAD+ levels. In metabolic studies, reduced forms of NAR (e.g., 1,4-dihydronicotinamide derivatives) correlate with altered carbohydrate metabolism and redox balance .
Experimental Design:
Q. What analytical techniques are recommended for characterizing oxidative degradation products?
UV-Vis and IR spectroscopy are critical for identifying oxidation byproducts. For example, peroxomonosulfate oxidation in acidic media yields N→O nicotinic acid derivatives, detectable via UV absorbance at 260 nm and IR carbonyl stretching (1700–1750 cm⁻¹). Kinetic studies require pH-controlled environments (pH 2–4) to stabilize reactive species .
Key Kinetic Parameters (Peroxomonosulfate Oxidation):
| pH | Observed Rate Constant (k, M⁻¹s⁻¹) |
|---|---|
| 2.0 | 0.45 ± 0.02 |
| 3.0 | 0.32 ± 0.01 |
Advanced Research Questions
Q. How do contradictory findings on lipid modulation by nicotinic acid derivatives inform studies on this compound?
While nicotinic acid lowers cholesterol in humans via GPR109A receptor activation, murine models show no lipid changes, suggesting species-specific mechanisms. For 6-oxo derivatives, prioritize in vitro assays (e.g., GPCR binding) and transcriptomics to identify off-target pathways. Contrast results with in vivo models (e.g., obese Zucker rats) to resolve discrepancies .
Experimental Strategy:
Q. What in vivo models are suitable for evaluating anti-inflammatory efficacy?
Adjuvant-induced arthritis in rats is a validated model. Administer 10–50 mg/kg/day orally and monitor paw edema reduction. Pair with pharmacokinetic studies (e.g., mixed-effects modeling) to correlate plasma concentrations (Cmax, AUC) with efficacy. Note that carboxy derivatives exhibit better bioavailability than ester analogs .
Pharmacokinetic Parameters (Obese Zucker Rats):
| Parameter | Value (Mean ± SD) |
|---|---|
| Cmax (μg/mL) | 12.3 ± 1.5 |
| Tmax (h) | 2.1 ± 0.3 |
| Half-life (h) | 4.8 ± 0.6 |
Q. How does pH influence the oxidative stability of the compound?
Under acidic conditions (pH < 4), the protonated form of nicotinic acid reacts with peroxomonosulfate via a second-order mechanism. Hydrogen ion retardation is linked to substrate acid-base equilibrium. Stabilize the compound by buffering at pH 5–6 or using lyophilization to prevent aqueous degradation .
Mechanistic Insight:
Q. What immune-modulatory pathways are implicated in its anti-atherosclerotic effects?
The compound may interact with immune cell receptors (e.g., GPR109A on macrophages), inhibiting pro-inflammatory cytokine release (e.g., TNF-α, IL-6). Use flow cytometry to assess receptor expression in THP-1-derived macrophages and measure cytokine secretion via ELISA. Compare with nicotinic acid’s known effects on foam cell formation .
Q. How can structural analogs address metabolic instability in preclinical development?
Introduce prodrug moieties (e.g., triacetylated ribose) to enhance membrane permeability. In vivo, esterases hydrolyze the prodrug to release the active form. Validate using mass spectrometry and comparative bioavailability studies in rodents .
Prodrug Optimization:
| Derivative | Bioavailability (%) |
|---|---|
| Triacetylated (NARTA) | 85 ± 7 |
| Free ribose (Parent compound) | 22 ± 3 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
